molecular formula C9H8N2O3 B1301300 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid CAS No. 702669-54-3

3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

Cat. No.: B1301300
CAS No.: 702669-54-3
M. Wt: 192.17 g/mol
InChI Key: KNJZSRZUSLBDSJ-UHFFFAOYSA-N
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Description

3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is a useful research compound. Its molecular formula is C9H8N2O3 and its molecular weight is 192.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial, Antifungal, and Antiviral Potential

  • Peptide Derivatives Synthesis: Derivatives of 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid have been synthesized and evaluated for their potential in antimicrobial, antifungal, and anthelmintic activities. Molecular docking studies have indicated their potential in targeting human papillomavirus (HPV-16) E6 oncoprotein (Chaudhary, Kumar, & Tarazi, 2016).

Coordination Polymers and Photophysical Properties

  • Synthesis and Structure of Coordination Polymers: Compounds based on a similar ligand, 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid, were synthesized. These complexes exhibited unique structural features, such as 1D comb-like chains and 2D layer-like structures with square-shaped windows. The photophysical properties and thermal stabilities of these compounds were also investigated (Yuan et al., 2017).

Chemical Synthesis and Reactions

  • Redox-Annulations with α,β-Unsaturated Carbonyl Compounds: Cyclic amines, including 1,2,3,4-tetrahydroisoquinoline, undergo redox-annulations with α,β-unsaturated aldehydes and ketones, producing ring-fused pyrrolines that can be further oxidized to pyrroles or reduced to pyrrolidines (Kang et al., 2015).

Synthesis and Tautomerism Studies

  • Novel Quinoxalines Synthesis: Investigations into the synthesis and tautomerism of novel quinoxalines have been carried out. This includes the study of compounds with structures similar to this compound, providing insight into their behavior in different solutions (Kim, Choi, & Lim, 2003).

Mechanism of Action

The compound’s derivatives have shown potent antiproliferative activity against HeLa, SMMC-7721, K562 cell lines. They inhibit tubulin polymerization, arrest the cell cycle at the G2/M phase, and induce apoptosis .

Future Directions

The compound’s derivatives have shown promising results as antitumor agents that target tubulin . This provides a new molecular scaffold for the further development of antitumor agents .

Properties

IUPAC Name

3-oxo-2,4-dihydro-1H-quinoxaline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c12-8-4-10-6-2-1-5(9(13)14)3-7(6)11-8/h1-3,10H,4H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJZSRZUSLBDSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(N1)C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365904
Record name 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

702669-54-3
Record name 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.